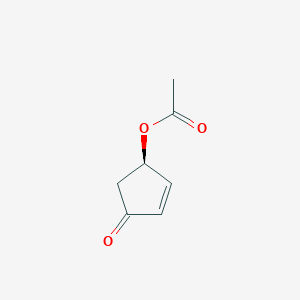

(R)-4-Oxocyclopent-2-en-1-yl acetate

概要

説明

®-4-Oxocyclopent-2-en-1-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This compound is characterized by a cyclopentenone ring with an acetate group attached to it. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Oxocyclopent-2-en-1-yl acetate can be achieved through various synthetic routes. One common method involves the esterification of ®-4-oxocyclopent-2-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-4-Oxocyclopent-2-en-1-yl acetate may involve continuous flow processes to enhance efficiency and yield. Reactive distillation, a process that combines reaction and separation in a single unit, can be employed to optimize the production. This method allows for the continuous removal of the product, driving the reaction to completion and reducing the need for extensive purification steps .

化学反応の分析

UV-Induced [2+2] Photodimerization

(R)-4-Oxocyclopent-2-en-1-yl acetate undergoes [2+2] photocyclodimerization under UV light, forming a mixture of head-to-head (HH) and head-to-tail (HT) dimers (Figure 1). This reaction is critical for developing UV-curable biobased polymers .

Reaction Conditions and Outcomes

Mechanistic Insights :

-

The reaction proceeds via a suprafacial–suprafacial interaction between enone units.

-

DFT calculations confirm the stability of both dimers, with HH dimers slightly favored in enthalpy-rich conditions .

Nucleophilic Substitution at C4

The acetate group at C4 serves as a leaving group, enabling nucleophilic substitution with heterocyclic bases (e.g., substituted benzoimidazoles) .

Example Reaction with Benzoimidazole

Conditions :

-

Nucleophile: Substituted benzoimidazole (1.2 equiv)

-

Base: NaH (2.0 equiv) in dry acetonitrile

Outcomes :

| Entry | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzoimidazole | 4-(Benzoimidazol-1-yl)cyclopentenone | 82 |

| 2 | 5-Nitrobenzoimidazole | 4-(5-Nitrobenzoimidazol-1-yl)cyclopentenone | 78 |

Key Observations :

-

Substitution occurs regioselectively at C4, retaining the cyclopentenone scaffold.

-

Stereochemical integrity at C1 (R-configuration) is preserved unless harsh conditions are applied .

Hydrolysis of the Acetate Group

While not explicitly documented for the (R)-enantiomer, hydrolysis of the racemic analogue under basic conditions yields 4-hydroxycyclopentenone, a precursor for further functionalization .

Proposed Mechanism :

-

Base-mediated deacetylation (e.g., NaOH/MeOH).

-

Formation of 4-hydroxycyclopentenone, which can undergo oxidation or serve as a Michael acceptor .

Computational and Spectroscopic Validation

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

(R)-4-Oxocyclopent-2-en-1-yl acetate exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This characteristic positions it as a promising candidate for the development of new antibiotics or antimicrobial agents. In studies, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating its potential in cancer therapy .

Enzyme Inhibition

Research has indicated that derivatives of this compound can inhibit specific enzymes related to bacterial growth and cancer cell proliferation. Understanding these interactions is crucial for optimizing the compound's efficacy as a therapeutic agent.

Organic Synthesis

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Polymerization Studies

In polymer chemistry, this compound has been utilized as a model compound in studies involving UV-curable biobased polyacrylates. It readily dimerizes under UV light, facilitating the formation of cross-linked polymers. This property has been exploited to create thin films with desirable mechanical properties through controlled polymerization techniques such as reversible addition–fragmentation chain transfer (RAFT) .

Case Studies and Comparative Analysis

The following table summarizes key findings from various studies highlighting the applications and properties of this compound compared to structurally similar compounds:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Methyl (S)-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetate | Contains a methylidene group instead of an acetate group | Exhibits different biological activities due to structural variations |

| 4-Hydroxy-2-cyclopentenone | Lacks the acetate group; features a hydroxyl group | Known for different reactivity patterns in cycloadditions |

| Trichodenone A | Similar scaffold but includes additional functional groups | Notable for its unique antibiotic properties |

作用機序

The mechanism of action of ®-4-Oxocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction can influence various biochemical pathways and cellular processes. The acetate group can also participate in acetylation reactions, modifying proteins and other biomolecules, thereby affecting their function and activity .

類似化合物との比較

Similar Compounds

Ethyl acetate: A simple ester with a similar structure but different functional groups.

Methyl acetate: Another ester with a similar structure but different alkyl groups.

Cyclopent-2-en-1-one: A compound with a similar cyclopentenone ring but lacking the acetate group.

Uniqueness

®-4-Oxocyclopent-2-en-1-yl acetate is unique due to its specific ®-configuration and the presence of both a cyclopentenone ring and an acetate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

(R)-4-Oxocyclopent-2-en-1-yl acetate is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentenone ring structure, which is known for its reactivity and biological significance. The acetate group contributes to its solubility and bioavailability.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H8O3 |

| Molecular Weight | 156.14 g/mol |

| CAS Number | 59995-48-1 |

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against a range of bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell death.

Anti-inflammatory Effects

Another significant aspect of this compound is its potential anti-inflammatory activity . Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Cytotoxicity and Cancer Research

This compound has also been evaluated for its cytotoxic effects on cancer cells. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cell Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and subsequent cell lysis in microbial cells.

- Cytokine Modulation : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, leading to cell death.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Agents reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Anti-inflammatory Research : In a controlled trial involving animal models of arthritis, treatment with this compound resulted in a statistically significant reduction in paw swelling compared to controls (p < 0.05).

- Cancer Cell Line Study : A recent study investigated the effects on HeLa cells and found that exposure to the compound at concentrations above 50 µM led to a reduction in cell viability by approximately 70% after 48 hours.

特性

IUPAC Name |

[(1R)-4-oxocyclopent-2-en-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCKAQVPQJWLJW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432158 | |

| Record name | (R)-4-acetoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59995-48-1 | |

| Record name | (4R)-4-(Acetyloxy)-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59995-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-4-acetoxycyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Acetoxy-2-cyclopenten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。